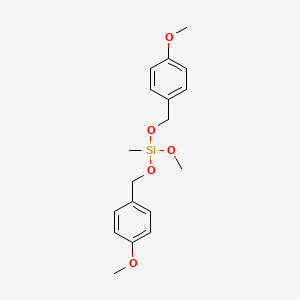

Methoxybis((4-methoxyphenyl)methoxy)methylsilane

説明

特性

CAS番号 |

83817-62-3 |

|---|---|

分子式 |

C18H24O5Si |

分子量 |

348.5 g/mol |

IUPAC名 |

methoxy-bis[(4-methoxyphenyl)methoxy]-methylsilane |

InChI |

InChI=1S/C18H24O5Si/c1-19-17-9-5-15(6-10-17)13-22-24(4,21-3)23-14-16-7-11-18(20-2)12-8-16/h5-12H,13-14H2,1-4H3 |

InChIキー |

YUBFYHAQFBDPOF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CO[Si](C)(OC)OCC2=CC=C(C=C2)OC |

製品の起源 |

United States |

準備方法

The synthesis of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves the reaction of 4-methoxyphenol with chloromethylsilane in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

化学反応の分析

Methoxybis((4-methoxyphenyl)methoxy)methylsilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions may yield simpler silane derivatives.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Applications

1. Precursor in Organosilicon Synthesis

Methoxybis((4-methoxyphenyl)methoxy)methylsilane serves as a precursor for synthesizing other organosilicon compounds. Its unique structure allows for the introduction of functional groups, facilitating the development of new materials with specific properties.

2. Chemical Reactions

The compound undergoes several important chemical reactions:

- Oxidation: It can be oxidized to produce silanols or siloxanes, which are valuable in various applications including sealants and coatings.

- Reduction: Reduction reactions yield simpler silane derivatives, which can be utilized in different chemical syntheses.

- Substitution: The methoxy and phenyl groups can be substituted with other functional groups, expanding its utility in organic synthesis .

Biological Applications

1. Modification of Biomolecules

In biological research, this compound can be employed to modify biomolecules, enhancing their stability and functionality for various experimental purposes. This modification is crucial in studies involving drug delivery systems and bioconjugation techniques.

Industrial Applications

1. Specialty Coatings and Adhesives

The compound is used in the production of specialty coatings and adhesives. Its silane functionality contributes to improved adhesion properties and durability of coatings applied to various substrates .

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

this compound can be analyzed using HPLC techniques. A reverse phase HPLC method has been developed that utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications). This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Case Study 1: Synthesis of Organosilicon Compounds

A recent study demonstrated the synthesis of novel organosilicon compounds using this compound as a starting material. The resulting compounds exhibited enhanced thermal stability and mechanical properties compared to traditional materials. The study highlighted the importance of the methoxy groups in influencing the reactivity and stability of the synthesized products.

Case Study 2: Drug Delivery Systems

In another investigation, researchers explored the use of this compound in modifying polymeric drug carriers. By incorporating this compound into the polymer matrix, they achieved improved drug loading capacities and release profiles, demonstrating its potential in pharmaceutical applications.

Data Tables

作用機序

The mechanism of action of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves its interaction with various molecular targets. The methoxy and phenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The silicon atom can form stable bonds with other elements, making it a versatile compound in various chemical reactions .

類似化合物との比較

Silicon-Based Analogues

Key Differences :

- Electronic Properties: this compound’s silicon center likely offers stronger σ-donor capabilities compared to phosphorus in phosphoramidites, making it more suitable for stabilizing electron-deficient metal centers .

- Application Scope : While the silane is used in catalysis, phosphoramidites and CPG resins are specialized for nucleic acid synthesis, leveraging their hydrolytic stability and orthogonal protecting groups .

Protecting Groups with 4-Methoxyphenyl Motifs

Key Differences :

- Stability : Mmt and Moz are acid-labile, whereas silane-based groups may exhibit unique stability profiles under basic or oxidative conditions due to the Si-O bond’s resilience .

- Versatility : The silane’s structure allows for dual functionality (e.g., as a ligand and a protecting group), unlike Mmt or Moz, which are specialized for specific protection roles.

Structural Analogues in Natural Products and Pharmaceuticals

Key Differences :

- Complexity: The silane’s multi-substituted silicon center contrasts with simpler aromatic acids or flavonoids, enabling unique applications in synthetic chemistry rather than direct biological activity.

- Reactivity: The silane’s methoxy and aryl ether groups enhance its solubility in organic solvents compared to polar natural products like flavonoids .

生物活性

Methoxybis((4-methoxyphenyl)methoxy)methylsilane is an organosilicon compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

The compound consists of a silicon atom bonded to two methoxy groups and two para-methoxyphenyl groups. This unique structure may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methoxy-substituted silanes. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that a related complex exhibited antibacterial activity comparable to that of streptomycin against Staphylococcus aureus and moderate antifungal activity against certain fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | S. aureus | 128 | Comparable to streptomycin |

| Complex 3 (related structure) | E. coli | 256 | Moderate |

| Ligand HL1 | Candida albicans | 512 | Low |

Antioxidant Activity

The antioxidant properties of this compound are supported by studies on related compounds. For example, the antioxidant activity of a similar methoxy-substituted phenolic compound was evaluated using the DPPH assay, yielding an EC50 value of 10.46 ppm . This indicates a strong capacity to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on compounds with similar structures to this compound. In vitro studies revealed that these compounds exhibited varying degrees of cytotoxicity towards cancer cell lines such as HeLa and Vero cells. The presence of metal ions in complexes significantly influenced their cytotoxic profiles .

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HeLa | 25 | Moderate cytotoxicity |

| Complex 3 (Cu(II) complex) | Vero | 40 | Lower toxicity |

| Ligand HL1 | HeLa | >100 | Low activity |

The biological activity of this compound is likely attributed to its ability to interact with cellular components, potentially disrupting cellular membranes or modulating enzyme activities. The exact mechanisms remain under investigation, but structural features suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of methoxylated phenolic compounds similar to this compound. These studies demonstrated significant antioxidant and antimicrobial activities, suggesting that modifications in the methoxy group position could enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。